4'-Hydroxy Nimesulide
Beschreibung
Role of 4'-Hydroxy Nimesulide (B1678887) as a Primary Metabolite of Nimesulide
Nimesulide is extensively metabolized in the body, primarily through a process of hydroxylation. wikipedia.orgnih.gov This metabolic conversion is catalyzed by cytochrome P450 enzymes, a family of enzymes crucial for drug metabolism. researchgate.netresearchgate.net The principal outcome of this process is the formation of 4'-Hydroxy Nimesulide. nih.govresearchgate.net This compound is considered the main metabolite of Nimesulide, as it is the most abundant metabolic product found in circulation. researchgate.netmedscape.com
Overview of Current Research Trajectories for this compound
Furthermore, researchers are investigating the potential for this compound and other Nimesulide metabolites to contribute to idiosyncratic hepatotoxicity, a rare but severe adverse effect associated with the parent drug. nih.govacs.orgpsu.edu Studies are examining the formation of reactive intermediates from Nimesulide metabolites and their potential to interact with cellular components. nih.govacs.org Another research avenue involves the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for the accurate quantification of both Nimesulide and this compound in biological samples. lew.ro This is crucial for pharmacokinetic studies and for understanding the disposition of the drug and its metabolite in the body. lew.rofarmaciajournal.com
| Property | Value | Source |
| Molecular Formula | C13H12N2O6S | scbt.comguidechem.com |
| Molecular Weight | 324.31 g/mol | scbt.com |
| CAS Number | 109032-22-6 | scbt.comguidechem.com |
| pKa | 6.16 (Predicted) | guidechem.com |
Pharmacokinetic Parameters of this compound after a single 100mg oral dose of Nimesulide
| Parameter | Value Range | Source |
|---|---|---|
| Cmax (Peak Plasma Concentration) | 0.96 - 1.63 mg/L | medscape.com |
| Tmax (Time to Peak Concentration) | 2.61 - 6.33 hours | medscape.com |
| AUC (Area Under the Curve) | 5.59 - 11.95 mg·h/L | medscape.com |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFQSKAUPPPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148803 | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109032-22-6 | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109032226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolism and Biotransformation Pathways of 4 Hydroxy Nimesulide
Enzymatic Formation from Nimesulide (B1678887)
The creation of 4'-Hydroxy Nimesulide from its parent compound is a critical metabolic step mediated primarily by the cytochrome P450 enzyme system within the liver.
Cytochrome P450 Enzyme Isoform Involvement in Hydroxylation
The hydroxylation of nimesulide at the 4'-position of its phenoxy ring is an oxidative reaction catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme superfamily. researchgate.netoup.com Research has identified that the principal enzyme responsible for this transformation is CYP2C9 . openaccessjournals.com
Further studies suggest the involvement of other isoforms, including CYP2C19 and possibly CYP1A2 , in the metabolism of nimesulide, although their role in the specific formation of this compound is considered secondary to that of CYP2C9. openaccessjournals.com One study noted that while CYP2C19 and CYP1A2 were the main enzymes catalyzing the oxidation of a different nimesulide metabolite (M1, referred to as 4-amino-2-phenoxy-methanesulfonanilide in that specific study), CYP2C19 was also exclusively responsible for its further metabolism to an amino hydroxynimesulide (M3). nih.gov
| Enzyme Isoform | Role in this compound Formation | Reference |
|---|---|---|
| CYP2C9 | Principal enzyme for hydroxylation | openaccessjournals.com |
| CYP2C19 | Metabolizes nimesulide; potential secondary role | openaccessjournals.com |
| CYP1A2 | Possible involvement in nimesulide metabolism | openaccessjournals.com |
Role of Hepatic Metabolism in this compound Generation
The liver is the primary site for the biotransformation of nimesulide. wikipedia.orgresearchgate.net Following oral administration, nimesulide undergoes extensive hepatic metabolism, where the cytochrome P450-mediated oxidative reaction occurs to generate this compound. researchgate.netoup.com The drug's clearance is almost exclusively metabolic, highlighting the liver's crucial function in its elimination. nih.gov The extensive conversion in the liver means that after administration, this compound is a major circulating compound in the plasma alongside the parent drug. psu.edu
Subsequent Metabolic Conversions and Conjugation Reactions of this compound
Once formed, this compound does not represent the final stage of metabolism. It undergoes further Phase II biotransformation reactions, primarily conjugation, to facilitate its excretion. These reactions involve the attachment of endogenous molecules to the metabolite, which significantly increases its water solubility and prepares it for elimination via urine and feces. uomus.edu.iqnumberanalytics.com
The main conjugation pathways identified for this compound are:
Glucuronidation : The metabolite is conjugated with glucuronic acid. oup.com
Sulphation : The metabolite is conjugated with a sulphate group.
A significant portion of the metabolites recovered from urine and feces are in these conjugated forms. nih.govresearchgate.net
Quantitative Contribution of this compound Formation to Nimesulide Elimination
The hydroxylation of nimesulide to this compound is the major route of elimination for the parent drug. Studies quantifying the excretion of nimesulide and its metabolites have demonstrated the prominence of this pathway. Following an oral dose, approximately 50.5% to 62.5% of the dose is recovered in the urine, with another 17.9% to 36.2% found in the feces. nih.gov Unchanged nimesulide accounts for a negligible fraction of this excretion. nih.gov
In a study analyzing the urinary excretion of metabolites over 96 hours, this compound (M1) accounted for approximately 17.55% of the administered dose. nih.gov The majority of this was found in a conjugated state. nih.gov Combined with other minor metabolites, the total urinary excretion accounted for about 40% of the dose in this particular study. nih.gov Another report indicates that renal excretion accounts for about 50% of the dose, primarily as this compound and its glucuronide conjugate. psu.edudrugbank.com
| Parameter | Nimesulide | This compound | Reference |
|---|---|---|---|
| Elimination Half-Life (t½) | ~2.5 hours | ~3.9 hours | |
| Peak Plasma Concentration (Cmax) | 2.86 - 6.50 mg/L | 0.84 - 3.03 mg/L | nih.govresearchgate.net |
| Time to Peak Concentration (Tmax) | 1.22 - 2.75 hours | 2.61 - 5.33 hours | nih.govresearchgate.net |
Identification of Minor Metabolites and Conjugated Forms of this compound
While this compound is the principal metabolite, comprehensive analyses have identified numerous other minor metabolites. A study using radiolabelled nimesulide identified a total of 16 metabolites, formed through various pathways including cleavage of the ether linkage, reduction of the nitro group, and ring hydroxylation followed by conjugation.
Besides the primary this compound (M1), other identified metabolites of the parent drug include:
M2 : Formed by the reduction of the nitro group to an amino derivative. nih.gov
M3 : Formed by both hydroxylation and reduction. nih.gov
M4 : An N-acetylated version of the M2 metabolite. nih.gov
M5 : An N-acetylated version of the M3 metabolite, which can account for a significant portion of urinary excretion (around 19.07%). nih.gov
The bulk of all metabolites, including the primary this compound, are found in conjugated forms, primarily with glucuronic acid or sulphate, to facilitate their removal from the body. nih.gov
Pharmacokinetic Characterization of 4 Hydroxy Nimesulide
Absorption and Systemic Exposure Profiles
The absorption and systemic exposure of 4'-hydroxy nimesulide (B1678887) are intrinsically linked to the pharmacokinetics of its parent compound, nimesulide.
Time to Peak Plasma Concentration (Tmax)
The time required to reach the maximum plasma concentration (Tmax) for 4'-hydroxy nimesulide generally occurs later than that of nimesulide. Following a single oral dose of nimesulide 100mg, the Tmax for its 4'-hydroxy metabolite was observed to be between 2.61 and 6.33 hours. medscape.com This is approximately 1 to 3 hours later than the Tmax of the parent nimesulide. medscape.com In another study involving a single 200 mg oral dose of nimesulide, the metabolite reached its peak plasma level at 5.33 hours. researchgate.net
Studies comparing different formulations of nimesulide have shown variations in the Tmax of the metabolite. For one formulation, the Tmax for this compound ranged from 1.67 to 5 hours, with a median of 3 hours. medscape.com For a different formulation, the range was 2.5 to 9 hours, with a median of 4.5 hours. medscape.com
Peak Plasma Concentration (Cmax) Attainment
The peak plasma concentration (Cmax) of this compound is a key indicator of its systemic exposure. After a single 100mg oral dose of nimesulide, the Cmax of the 4'-hydroxy derivative was found to range from 0.96 to 1.57 mg/L. medscape.com In a study comparing two different nimesulide preparations, the mean peak plasma concentration for the metabolite was 1.63 mg/L for the test preparation and 0.65 mg/L for the reference preparation. medscape.com Another investigation reported a mean peak concentration of 0.87 ± 0.41 µg/ml after oral administration of [14C]-nimesulide. Following a single 200 mg oral dose of nimesulide, the metabolite reached a highest plasma level of 3.03 µg/ml. researchgate.net
Distribution Dynamics in Biological Tissues
This compound, like its parent compound, distributes into various biological tissues, including plasma, cerebrospinal fluid, and brain tissue.
Presence in Plasma
This compound is readily detected in plasma following the administration of nimesulide. nih.govnih.gov After reaching its peak concentration, the plasma levels of this compound gradually decline. For instance, after a peak mean concentration of 0.87 ± 0.41 µg/ml, concentrations decreased to 0.73 ± 0.10 µg/ml at 8 hours and further to 0.57 ± 0.12 µg/ml by 10 hours post-dose. The concentrations of nimesulide and this compound in plasma together account for almost all the radioactivity detected in plasma following administration of radio-labelled nimesulide. The mean elimination half-life of this compound in plasma is approximately 3.9 hours.
Distribution to Cerebrospinal Fluid (CSF)
Cerebrospinal fluid (CSF) is a clear fluid that surrounds the brain and spinal cord, playing crucial roles in support, shock absorption, and homeostasis. physio-pedia.comwikipedia.org The passage of substances from the blood to the CSF is regulated by the blood-cerebrospinal fluid barrier (BCSFB). mdpi.com While direct studies on the concentration of this compound in the CSF are not extensively detailed in the provided search results, the ability of some NSAIDs and their metabolites to cross into the central nervous system suggests potential distribution into the CSF. For example, the parent drug of another NSAID, diclofenac (B195802), shows limited crossing of the blood-brain barrier, with cerebrospinal fluid concentrations reaching only 8.22% of plasma concentrations. drugbank.com The distribution of any substance into the CSF is influenced by factors such as its ability to cross the BCSFB. mdpi.com
Elimination and Clearance Mechanisms
The elimination half-life of this compound, much like its parent compound, is relatively short. In humans, the elimination half-life of this compound ranges from 2.89 to 4.78 hours. researchgate.net This is generally similar to or slightly longer than that of nimesulide itself, which has a half-life of approximately 1.8 to 4.7 hours. wikipedia.orgoup.comveterinaryinjections.com After oral administration of nimesulide, peak plasma concentrations of this compound are typically reached within 2.61 to 5.33 hours. researchgate.net
Studies in different species show some variability. For instance, in dogs, after intravenous administration of nimesulide, the elimination half-life was reported to be 8.5 hours. researchgate.net In febrile lactating goats, the elimination half-life of nimesulide was 4.89 hours. researchgate.net In bovine calves, the terminal elimination half-life of nimesulide after intravenous administration was 9.02 hours, and significantly longer after intramuscular administration at 20.08 hours. researchgate.net While these values are for the parent drug, they provide context for the species-specific differences in drug elimination that would also affect the metabolite.
A study in humans using [14C]-nimesulide found the mean elimination half-life for 4'-hydroxynimesulide in plasma to be approximately 3.9 hours. shu.ac.uk
Table 1: Elimination Half-Life of this compound in Humans
| Parameter | Value (hours) | Source(s) |
| Elimination Half-Life Range | 2.89 - 4.78 | researchgate.net |
| Mean Elimination Half-Life | ~3.9 | shu.ac.uk |
| Elimination Half-Life Range (Parent Drug) | 1.8 - 4.7 | wikipedia.orgoup.comveterinaryinjections.com |
This table presents the reported elimination half-life values for this compound in humans.
Nimesulide is extensively metabolized, and its excretion is primarily through the kidneys. drugbank.com Approximately 50% to 62.5% of an orally administered dose of nimesulide is excreted in the urine, with another 17.9% to 36.2% eliminated in the feces. nih.gov The unchanged parent drug accounts for a negligible amount of the excreted dose. nih.govnih.gov
The main metabolite, this compound, is found in the plasma and is almost completely conjugated, primarily as a glucuronide, before excretion. e-lactancia.orgpharmevo.biz This conjugated form is then eliminated, with studies showing that about 18% of the renally excreted dose is comprised of this compound and its glucuronide. psu.edu In addition to hydroxylation, other metabolic pathways include the reduction of the nitro group. psu.edu
Research indicates that the biliary excretion of this compound is also a factor. Studies in rats have shown that both nimesulide and this compound can inhibit bile acid transporters, which may influence their hepatobiliary excretion. psu.edunih.gov Specifically, this compound was found to inhibit the efflux transporters bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2). psu.edunih.gov
Elimination Half-Life in Various Species
Bioavailability and Bioequivalence Considerations
Oral formulations of nimesulide, including tablets and granules, demonstrate high and equivalent bioavailability. openaccessjournals.com After oral administration, nimesulide is rapidly and extensively absorbed. nih.gov While food does not significantly impact the rate or extent of nimesulide absorption, different oral formulations can have slightly different absorption rates. openaccessjournals.commedscape.com For example, granule or suspension formulations may reach peak plasma concentrations faster than tablets. openaccessjournals.com
The bioavailability of nimesulide administered as a suppository is lower, ranging from 54% to 64% relative to oral formulations. nih.gov The pharmacokinetic profile of nimesulide and its primary metabolite, this compound, is not significantly altered in children or the elderly, suggesting that dose adjustments based on age alone may not be necessary. researchgate.netnih.govresearchgate.net
Influence of Physiological and Pathophysiological Factors on Pharmacokinetics
In contrast to hepatic impairment, moderate renal insufficiency does not significantly alter the pharmacokinetics of nimesulide. oup.comnih.govresearchgate.net Studies in patients with mild to moderate renal impairment (creatinine clearance of 30-80 ml/min) have shown that the peak plasma levels of nimesulide and this compound are not higher than those in healthy volunteers. e-lactancia.org
Gender-Related Pharmacokinetic Variations
Gender does not appear to have a significant clinical influence on the pharmacokinetic profile of this compound. wikipedia.orgdrugbank.comopenaccessjournals.com Multiple studies and reviews have concluded that differences between genders have only a limited effect on the pharmacokinetics of both nimesulide and its hydroxylated metabolite. nih.govnih.gov This general finding suggests that the absorption, distribution, metabolism, and excretion of this compound are comparable between male and female subjects. Consequently, gender is not considered a factor that would necessitate alterations in administration.
Pharmacological Activities and Biological Effects of 4 Hydroxy Nimesulide
Anti-inflammatory Efficacy
4'-Hydroxy Nimesulide (B1678887) exhibits inherent anti-inflammatory activities, contributing to the effects observed after the administration of nimesulide. openaccessjournals.com
While 4'-Hydroxy Nimesulide possesses pharmacological properties similar to its parent drug, nimesulide, in vivo pharmacological tests have indicated that its anti-inflammatory and analgesic activity is of a lower potency. openaccessjournals.com However, in a model of lipid peroxidation, which is relevant to inflammation, this compound demonstrated a more potent inhibitory effect than nimesulide. The 50% inhibitory concentration (IC50) for this compound was found to be 30 µmol/L, whereas the IC50 for nimesulide was 0.8 mmol/L, indicating a significantly stronger effect for the metabolite in this specific assay. nih.gov Conversely, nimesulide was found to be more active than its metabolite in preventing the degradation of hyaluronic acid induced by hydroxyl radicals. nih.gov
| Compound | IC50 |
|---|---|
| This compound | 30 µmol/L |
| Nimesulide | 0.8 mmol/L |
The anti-inflammatory action of this compound is understood to be multifactorial, similar to its parent compound. drugbank.comjapi.org As the active metabolite of nimesulide, a preferential cyclooxygenase-2 (COX-2) inhibitor, its mechanism is linked to the inhibition of prostaglandin (B15479496) synthesis. japi.orgmedscape.com The therapeutic effects of nimesulide, and by extension its active metabolite, involve targeting several key mediators of the inflammatory process. drugbank.comwikipedia.org These include not only COX-2 mediated prostaglandins (B1171923) but also free radicals and proteolytic enzymes. drugbank.comwikipedia.org The ability of this compound to modulate oxidative stress, as detailed below, is a significant component of its anti-inflammatory mechanism, helping to mitigate tissue damage that occurs during inflammatory conditions. nih.gov
Comparative Analysis with Nimesulide
Antioxidant Properties and Oxidative Stress Modulation
This compound has demonstrated significant antioxidant capabilities, playing a role in modulating oxidative stress, which is a key component of inflammation. nih.gov
This compound is an effective scavenger of hydroxyl radicals (HO•). nih.gov Electron Spin Resonance (ESR) spectroscopy studies have determined its 50% inhibitory concentration (IC50) for scavenging hydroxyl radicals to be 54.8 µmol/L. nih.gov Its high reactivity is further confirmed by a reaction rate constant (k) of 8.9 x 10¹⁰ mol⁻¹ l s⁻¹. nih.gov While potent, the parent drug nimesulide was found to have a slightly greater entrapping capacity for hydroxyl radicals in a model of induced peroxidation of phosphatidylcholine liposomes. nih.gov
The metabolite is also a proficient scavenger of superoxide (B77818) anions (O₂⁻•), a reactive oxygen species involved in inflammatory processes. nih.gov In contrast to nimesulide, which is inactive as a superoxide quencher, this compound demonstrates good scavenging activity with an IC50 value of 40 µmol/L as determined by ESR spectroscopy. nih.gov This distinct capability highlights a synergistic antioxidant action between nimesulide and its metabolite. nih.gov
| Radical Species | IC50 Value |
|---|---|
| Hydroxyl Radical (HO•) | 54.8 µmol/L |
| Superoxide Anion (O₂⁻•) | 40 µmol/L |
Further evidence of its antioxidant properties comes from studies on its interaction with hypochlorous acid (HOCl), a potent oxidizing agent produced by neutrophils at sites of inflammation. Research has shown that this compound is a potent scavenger in systems where chemiluminescence is induced by HOCl. This activity is significant as it points to a mechanism of protecting tissues from the damaging effects of oxidants released during the inflammatory response.
Modulation of Reactive Oxygen Species Production by Chondrocytes
Reactive oxygen species (ROS) are highly reactive molecules, including superoxide anions, hydrogen peroxide, and hydroxyl radicals, that are produced by cells like chondrocytes, the primary cells in cartilage. mdpi.comopenaccessjournals.com Under pathological conditions such as osteoarthritis, chondrocytes can produce an excess of ROS, which contributes to cartilage degradation by damaging cellular components like proteins, lipids, and DNA. mdpi.comopenaccessjournals.com ROS can also trigger chondrocyte apoptosis (programmed cell death) and stimulate the production of other damaging molecules, including pro-inflammatory cytokines and matrix-degrading enzymes. openaccessjournals.com
While the parent compound, nimesulide, has been shown to improve the levels of antioxidant enzymes in hepatocytes, specific research directly detailing the modulation of reactive oxygen species production in chondrocytes by its metabolite, this compound, is not extensively covered in available studies. nih.gov However, studies on this compound's effects on other cell types, such as HepG2 cells, have noted that its toxicity is likely caused by mitochondrial permeability transition, a process associated with the oxidation of mitochondrial components, without the observed involvement of reactive oxygen species. nih.gov The broader context of joint inflammation involves neutrophils releasing both proteolytic enzymes and ROS, with ROS potentially influencing the activity of these cartilage-degrading enzymes. core.ac.uk
Anticancer Potential
The anticancer properties of this compound and its parent compound, nimesulide, have been a subject of scientific investigation. The focus has been on its cytotoxic effects against various cancer cell lines and its ability to inhibit specific enzymes involved in cancer progression.
Cytotoxic Effects on Specific Cancer Cell Lines (e.g., A549, HepG2, HeLa, DU145)
This compound has demonstrated direct cytotoxic effects on certain cancer cell lines. A notable study investigated its impact on human hepatocellular carcinoma (HepG2) cells. In this research, incubating HepG2 cells with this compound resulted in a measurable level of cell death.
A 30-hour incubation with the compound was found to cause approximately 15% cell necrosis in the HepG2 cell line. nih.gov This effect is thought to be linked to the induction of mitochondrial permeability transition. nih.gov While the parent compound, nimesulide, did not cause significant cell death under the same conditions, it has been shown in other studies to inhibit the proliferation of HepG2 cells and promote their apoptosis. nih.govnih.gov
Furthermore, research into derivatives of nimesulide has shown broader anticancer potential. Certain synthesized triazole derivatives of nimesulide displayed significant growth inhibition against several human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and DU145 (prostate carcinoma), with IC50 values in the micromolar range. biocrick.com
| Compound | Cell Line | Effect | Finding | Source |
|---|---|---|---|---|
| This compound | HepG2 | Cell Necrosis | Caused ~15% cell necrosis after 30h incubation. | nih.gov |
| Nimesulide Derivatives (Triazoles) | A549, HepG2, HeLa, DU145 | Growth Inhibition | Promising inhibition with IC50 values of approximately 6-10µM. | biocrick.com |
| Nimesulide | HepG2 | Inhibition of Proliferation | Inhibited proliferation and promoted apoptosis in a concentration-dependent manner. | nih.gov |
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4B (PDE4B) is an enzyme that plays a crucial role in regulating cellular activity by degrading cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can, in turn, regulate a variety of cellular processes, including inflammation and cell proliferation. wikipedia.orgfrontiersin.org PDE4B is considered an attractive therapeutic target for inflammatory diseases and has also been implicated in cancer. nih.govresearchgate.net
While direct studies on the inhibitory effect of this compound on PDE4B are limited, research has focused on creating nimesulide-based compounds with this specific activity. Scientists have successfully synthesized derivatives of nimesulide that demonstrate inhibitory properties against PDE4B. nih.govsemanticscholar.org For example, a series of nimesulide-based triazole derivatives were evaluated, with some showing significant in vitro PDE4B inhibition, with greater than 50% inhibition at a concentration of 30 µM. nih.gov Another study highlighted that certain nimesulide-derived compounds inhibited PDE4B by 60-70% when tested at a 10µM concentration. biocrick.com This line of research suggests that the nimesulide chemical structure can serve as a template for developing potent PDE4B inhibitors for potential therapeutic use. biocrick.comnih.gov
| Compound Type | Concentration | % Inhibition | Source |
|---|---|---|---|
| Nimesulide-based triazole derivatives | 30 µM | >50% | nih.gov |
| Nimesulide-4-azido derivatives | 10 µM | 60-70% | biocrick.com |
Molecular Mechanisms of Action for 4 Hydroxy Nimesulide
Enzyme Target Interactions
4'-Hydroxy Nimesulide (B1678887) modulates key enzymes involved in inflammatory and cellular signaling pathways.
Nimesulide, the parent compound, is recognized as a preferential inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). clinexprheumatol.orgjapi.orgnih.gov These enzymes are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. clinexprheumatol.orgscielo.br The selective inhibition of COX-2 is a characteristic that distinguishes nimesulide from many non-selective NSAIDs. nih.gov
Table 1: Comparative Enzyme Activity Profile
| Compound | Primary Target | Relative Activity | Notes |
|---|---|---|---|
| Nimesulide | COX-2 | Higher | Preferential inhibitor of COX-2 over COX-1. clinexprheumatol.orgjapi.org |
| 4'-Hydroxy Nimesulide | COX-2 | Lower | The principal active metabolite with reduced, but present, anti-inflammatory activity. nih.gov |
Phosphodiesterase 4 (PDE4) is an enzyme family that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cellular signaling. nih.govfrontiersin.org The PDE4B subtype is particularly abundant in inflammatory and immune cells, making it a significant target for anti-inflammatory drug development. nih.govguidetopharmacology.orgnih.gov Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators like TNF-α. nih.gov
While direct studies on this compound's binding to PDE4B are specific, research into related structures provides insight. Novel triazole derivatives based on the nimesulide scaffold have been synthesized and evaluated as PDE4B inhibitors, suggesting that the core structure of nimesulide is compatible with binding to this enzyme. semanticscholar.org This line of research points to the potential for nimesulide and its metabolites to interact with the PDE4 pathway, which is distinct from the COX-inhibition mechanism.
Cyclooxygenase Enzyme (COX-1 and COX-2) Activity Modulation
Cellular and Subcellular Level Interactions
This compound exerts significant effects at the subcellular level, primarily by targeting mitochondria. These interactions are distinct from the uncoupling effects observed with the parent drug, nimesulide. nih.govresearchgate.net
A key mechanism of this compound at the cellular level is the induction of the mitochondrial permeability transition (MPT). nih.govresearchgate.net MPT refers to a sudden increase in the permeability of the inner mitochondrial membrane, a critical event that can lead to cell death. nih.gov Studies have shown that low concentrations (5-50 µM) of this compound can trigger MPT, an effect confirmed by its sensitivity to cyclosporin (B1163) A, a classic MPT inhibitor. nih.gov This induction of MPT is considered a probable cause of the low-level cell necrosis observed in HepG2 cells exposed to the metabolite. nih.gov
The induction of MPT by this compound is directly associated with a dissipation of the mitochondrial membrane potential (ΔΨ) and an efflux of mitochondrial calcium (Ca2+). nih.gov The mitochondrial membrane potential is essential for ATP production, and its collapse disrupts cellular energy homeostasis. embopress.orgfrontiersin.org The release of stored mitochondrial calcium into the cytosol can activate various signaling pathways and contribute to cellular stress. embopress.org Research demonstrates that the dissipation of the membrane potential caused by this compound is almost entirely prevented by cyclosporine A, confirming its link to the MPT process. nih.gov
The underlying cause of MPT induction by this compound appears to be the oxidation of mitochondrial protein thiols. nih.gov This occurs in the absence of significant reactive oxygen species (ROS) generation. nih.gov While the parent drug, nimesulide, is an uncoupler that also oxidizes mitochondrial NAD(P)H, its hydroxylated metabolite, this compound, lacks the uncoupling property but retains the ability to oxidize mitochondrial NADPH. nih.govresearchgate.net This oxidation of NADPH is apparently linked to the subsequent oxidation of critical protein thiol groups on the mitochondrial membrane, which is a well-established trigger for the opening of the permeability transition pore. nih.govnih.gov
Table 2: Effects of this compound on Mitochondrial Parameters
| Mitochondrial Parameter | Effect of this compound | Mechanism/Associated Event | Reference |
|---|---|---|---|
| Permeability Transition (MPT) | Induction | Triggered at low concentrations (5-50 µM). | nih.govresearchgate.net |
| Membrane Potential (ΔΨ) | Dissipation / Collapse | A direct consequence of MPT induction. | nih.gov |
| Calcium (Ca2+) Homeostasis | Efflux from Mitochondria | Occurs in conjunction with MPT and membrane potential dissipation. | nih.gov |
| Protein Thiols | Oxidation | Believed to be the direct trigger for MPT. | nih.gov |
| NADPH | Oxidation | The metabolite retains the ability to oxidize mitochondrial NADPH, unlike its uncoupling parent drug. | nih.govresearchgate.net |
Impact on Mitochondrial Calcium Efflux and Membrane Potential
Drug Transporter Protein Interactions
This compound, the principal active metabolite of Nimesulide, has been shown to interact with several key drug transporter proteins. nih.gov These interactions, particularly the inhibition of hepatic uptake and efflux transporters, are significant as they can alter the homeostasis of endogenous substances like bile acids and affect the disposition of other drugs. Research indicates that these interactions may be a contributing factor to the mechanisms underlying nimesulide-induced liver injury. psu.edunih.gov
Inhibition of Bile Salt Export Pump (BSEP)
The Bile Salt Export Pump (BSEP), encoded by the ABCC11 gene, is a crucial transporter located on the canalicular membrane of hepatocytes responsible for the efflux of bile salts from the liver into the bile. researchgate.net Inhibition of BSEP can lead to the intrahepatic accumulation of cytotoxic bile salts, a key event in the initiation of cholestatic liver injury. researchgate.netnih.gov
Inhibition of Multidrug Resistance-Associated Protein 2 (MRP2)
Multidrug Resistance-Associated Protein 2 (MRP2), also known as cMOAT or ABCC2, is another important transporter located on the apical membrane of hepatocytes and renal proximal tubule cells. wikipedia.org It mediates the biliary and renal excretion of a wide array of compounds, particularly conjugated organic anions, including bilirubin (B190676) glucuronides and various drug metabolites. wikipedia.orgplos.org
This compound has been identified as an inhibitor of MRP2. psu.edunih.gov In studies utilizing sandwich-cultured rat hepatocytes, it caused a concentration-dependent decrease in the biliary excretion index of 5 (and 6)-carboxy-2ʹ,7ʹ-dichlorofluorescein (CDF), a known fluorescent substrate of MRP2. psu.edunih.gov At a concentration of 200 μM, this compound significantly diminished the fluorescent signal of CDF within the bile canaliculi, an effect comparable to that of the established MRP inhibitor, MK-571. psu.edu This inhibitory action on MRP2 was also confirmed in studies using human hepatocytes. psu.edu
Inhibition of Na+-Taurocholate Cotransporting Polypeptide (NTCP)
The Na+-Taurocholate Cotransporting Polypeptide (NTCP), or SLC10A1, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into hepatocytes. solvobiotech.comdovepress.com It plays a vital role in the enterohepatic circulation of bile acids. solvobiotech.com
Research has quantified the inhibitory effect of this compound on this transporter. In studies using suspended rat hepatocytes, this compound was found to inhibit the uptake of the NTCP substrate d8-taurocholic acid (d8-TCA). psu.edunih.gov The half-maximal inhibitory concentration (IC50) for this interaction was determined to be 25.0 μM. psu.edunih.gov This demonstrates a potent inhibition of a key hepatic uptake transporter.
Inhibition of Organic Anion Transporting Proteins (OATP)
Organic Anion Transporting Proteins (OATPs) are a family of uptake transporters expressed on the sinusoidal membrane of hepatocytes that mediate the entry of a wide range of endogenous compounds and xenobiotics into the liver. nih.govnih.gov OATP1B1 and OATP1B3 are particularly important for drug disposition. nih.gov
Similar to its effect on NTCP, this compound also inhibits the function of OATPs. psu.edunih.gov In suspended rat hepatocytes, it inhibited the uptake of d8-taurocholic acid, a substrate for OATPs. psu.edu The IC50 value for the inhibition of OATP-mediated uptake by this compound was found to be 39.4 μM. psu.edunih.gov When comparing its effects on the major hepatic uptake transporters, studies indicate that this compound has a somewhat greater inhibitory effect on NTCP than on OATPs, as shown by its lower IC50 value for NTCP. psu.edu
Inhibitory Effects of this compound on Drug Transporters
| Transporter | Model System | Substrate | IC50 / Effect |
| BSEP | Sandwich-Cultured Rat & Human Hepatocytes | d8-Taurocholic Acid (d8-TCA) | Concentration-dependent reduction in Biliary Excretion Index (BEI). psu.edunih.gov |
| MRP2 | Sandwich-Cultured Rat & Human Hepatocytes | 5(6)-carboxy-2',7'-dichlorofluorescein (CDF) | Concentration-dependent reduction in Biliary Excretion Index (BEI). psu.edunih.gov |
| NTCP | Suspended Rat Hepatocytes | d8-Taurocholic Acid (d8-TCA) | 25.0 μM psu.edunih.gov |
| OATP | Suspended Rat Hepatocytes | d8-Taurocholic Acid (d8-TCA) | 39.4 μM psu.edunih.gov |
Toxicological Implications and Safety Considerations of 4 Hydroxy Nimesulide
Contribution to Nimesulide-Induced Hepatotoxicity
While nimesulide (B1678887) itself is associated with hepatotoxicity, its major metabolite, 4'-hydroxy nimesulide, is also implicated in the mechanisms of liver injury. psu.edunih.gov Nimesulide-induced liver damage can present as hepatocellular necrosis and cholestasis. psu.edu Studies suggest that both nimesulide and this compound contribute to these toxic effects. psu.edu
Role in Cholestatic Liver Injury
Cholestatic liver injury, a condition of decreased bile flow, is a recognized pattern of nimesulide-induced hepatotoxicity. psu.edunih.gov Research has demonstrated that this compound, alongside its parent compound, is a contributory factor in drug-induced cholestasis. psu.edunih.gov In vitro studies using sandwich-cultured rat and human hepatocytes have shown that both nimesulide and this compound inhibit key transporters involved in bile acid movement. psu.edu Specifically, they reduce the biliary excretion of substances like d8-taurocholic acid and 5 (and 6)-carboxy-2',7'-dichlorofluorescein in a concentration-dependent manner, indicating inhibition of the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2). psu.edunih.gov
The clinical presentation of nimesulide-related hepatotoxicity can include a cholestatic or mixed pattern of liver injury, which in some cases, may progress to severe outcomes. researchgate.net
Perturbation of Bile Acid Homeostasis
The disruption of bile acid homeostasis is considered an early event in drug-induced liver injury. nih.gov Both nimesulide and this compound have been shown to inhibit not only the efflux transporters BSEP and MRP2 but also the uptake transporters Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion transporting proteins (OATPs). psu.edu This dual inhibition of both uptake and efflux of bile acids can significantly impact their homeostasis and is suggested as a key mechanism behind nimesulide-induced cholestasis. psu.edu In contrast, other metabolites of nimesulide, such as the nitro-reduced and acetylated forms, show little to no inhibitory effect on these transporters. psu.edunih.gov
The inhibition of these critical transporters by this compound disrupts the normal flow of bile acids, leading to their accumulation and subsequent liver injury. psu.edudrugbank.comsemanticscholar.org
| Transporter | Effect of this compound | Implication |
| BSEP (Bile Salt Export Pump) | Inhibition | Reduced biliary excretion of bile salts. psu.edunih.gov |
| MRP2 (Multidrug Resistance-Associated Protein 2) | Inhibition | Reduced biliary excretion of bile salts and other organic anions. psu.edunih.gov |
| NTCP (Na+-taurocholate Cotransporting Polypeptide) | Inhibition (IC50: 25.0 μM in rat hepatocytes) | Decreased uptake of bile acids from blood into hepatocytes. psu.edunih.gov |
| OATPs (Organic Anion Transporting Proteins) | Inhibition (IC50: 39.4 μM in rat hepatocytes) | Decreased uptake of bile acids and other organic anions from blood into hepatocytes. psu.edunih.gov |
Mitochondrial Toxicity Studies
Mitochondrial dysfunction is another proposed mechanism for the toxicity of nimesulide and its metabolites. While the parent drug, nimesulide, is known to be a mitochondrial uncoupler, its hydroxylated metabolite, this compound, exhibits different effects. nih.gov
Studies have shown that this compound does not share the uncoupling property of nimesulide but retains the ability to oxidize mitochondrial NADPH. nih.gov In the presence of calcium, low concentrations of this compound can induce the mitochondrial permeability transition (MPT), a process that can lead to cell death. nih.gov This effect is observed through cyclosporin (B1163) A-sensitive mitochondrial swelling and is associated with the dissipation of the mitochondrial membrane potential. nih.gov
Furthermore, in studies using HepG2 cells, this compound was found to cause a small but significant amount of cell necrosis (around 15%), which was partially preventable by cyclosporine A, suggesting the involvement of MPT. nih.gov Both nimesulide and its hydroxylated metabolite caused NADPH oxidation and dissipation of the mitochondrial membrane potential in these cells. nih.gov The dissipation caused by this compound was almost entirely inhibited by cyclosporine A, strongly indicating that MPT is the likely cause of cell death elicited by this metabolite. nih.gov
| Parameter | Effect of this compound | Comparison with Nimesulide |
| Mitochondrial Uncoupling | Lacks uncoupling property. nih.gov | Nimesulide is a potent uncoupler. nih.govnih.gov |
| Mitochondrial NADPH Oxidation | Retains the ability to oxidize NADPH. nih.gov | Oxidizes NADPH. nih.govnih.gov |
| Mitochondrial Permeability Transition (MPT) | Induces MPT in the presence of Ca2+. nih.gov | Can induce MPT, particularly if Ca2+ efflux is inhibited. nih.gov |
| HepG2 Cell Death | Causes a low level of necrosis, likely via MPT. nih.gov | Does not cause significant cell death under similar conditions. nih.gov |
Renal Safety Assessment
The renal safety of nimesulide and its metabolites is an area of consideration, as with other non-steroidal anti-inflammatory drugs (NSAIDs). europa.eujapi.org The primary route of excretion for nimesulide is through metabolism, with this compound being a major metabolite found in urine.
Analytical Methodologies for the Quantification of 4 Hydroxy Nimesulide
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the selective and sensitive determination of 4'-Hydroxy Nimesulide (B1678887). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and the more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible method for the simultaneous determination of nimesulide and 4'-Hydroxy Nimesulide in plasma. medscape.comnih.gov These methods typically involve a reversed-phase column to separate the analytes from endogenous plasma components before quantification.
Several validated HPLC-UV methods have been reported with varying chromatographic conditions. One method utilizes a Chromolith Performance RP-18e column with a mobile phase of 0.2% triethylamine (B128534) (pH 3.0) and methanol (B129727) (1:1, v/v), with UV detection at 300 nm. lew.ro This approach offers a limit of quantification (LOQ) of 41 ng/mL for this compound. lew.ro Another established method employs a Supersphere Select B column (5µM, 125 x 3mm) at 35°C with a mobile phase consisting of methanol, acetonitrile (B52724), water, disodium (B8443419) hydrogen phosphate (B84403), and heptane (B126788) sulfonic acid (pH 5.5), and detection at 297 nm. medscape.com This particular method demonstrated a lower limit of quantification at 0.05 mg/L (50 ng/mL) for both the parent drug and its metabolite. medscape.com A third method uses an ODS (octadecylsilane) column with a gradient elution of a phosphate buffer and methanol, with detection at 230 nm, achieving a limit of quantitation of 25 ng/mL for both compounds. nih.gov
Table 1: Examples of HPLC-UV Methodologies for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Chromolith Performance RP-18e | Supersphere Select B, 5µM, 125 x 3mm | ODS Column |
| Mobile Phase | 0.2% Triethylamine (pH 3.0) & Methanol (1:1, v/v) | Methanol, Acetonitrile, Water, Disodium hydrogen phosphate, Heptane sulfonic acid (pH 5.5) | Phosphate buffer & Methanol (gradient) |
| Flow Rate | 1.5 mL/min | 0.7 mL/min medscape.com | Not Specified |
| Detection Wavelength | 300 nm lew.ro | 297 nm medscape.com | 230 nm nih.govsphinxsai.com |
| Limit of Quantification (LOQ) | 41 ng/mL lew.ro | 50 ng/mL medscape.com | 25 ng/mL nih.gov |
| Internal Standard | Nitrazepam lew.ro | Not Specified | Not Specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS is the preferred method for bioanalytical studies. This technique offers lower detection limits and is less susceptible to matrix interference compared to HPLC-UV.
A highly sensitive LC-MS/MS method for the simultaneous quantification of nimesulide and this compound in human plasma has been developed using liquid-liquid extraction for sample preparation. researchgate.net This method utilizes an Agilent Eclipse Plus C18 column and a mobile phase of acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) (9:1, v/v). researchgate.net The analysis is performed using multiple reaction monitoring (MRM) with transitions of m/z 323.00 → 245.00 for this compound. researchgate.net This method achieved a low limit of quantitation (LLOQ) of 10 ng/mL from just 100 µL of plasma. researchgate.net
Another method developed for detecting the metabolite in cow's milk uses a Waters ACQUITY BEH C18 column with a gradient elution of 0.1% formic acid and acetonitrile. researchgate.netcolab.ws Detection is achieved in negative electrospray ionization (ESI) mode, monitoring the m/z transition 323.0375 for this compound. researchgate.netcolab.ws This method reported a detection limit of 1.03 ng/mL in milk. researchgate.netcolab.ws
Table 2: Examples of LC-MS/MS Methodologies for this compound Quantification
| Parameter | Method 1 (Human Plasma) | Method 2 (Cow's Milk) |
|---|---|---|
| Column | Agilent Eclipse Plus C18 (75 mm × 4.6 mm, 3.5 µm) researchgate.net | Waters ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm) researchgate.netcolab.ws |
| Mobile Phase | Acetonitrile & 5 mM Ammonium Formate (9:1, v/v) researchgate.net | 0.1% Formic Acid & Acetonitrile (gradient) researchgate.netcolab.ws |
| Ionization Mode | Not Specified, likely ESI | Negative ESI researchgate.netcolab.ws |
| MRM Transition | m/z 323.00 → 245.00 researchgate.net | m/z 323.0375 (precursor ion) researchgate.netcolab.ws |
| Limit of Quantification (LOQ) | 10 ng/mL researchgate.net | 1.03 ng/mL (as LLD) researchgate.netcolab.ws |
| Internal Standard | Celecoxib researchgate.net | Valsartan researchgate.netcolab.ws |
Sample Preparation and Extraction Procedures
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte before chromatographic analysis. The choice of extraction procedure depends on the desired sensitivity, sample volume, and the nature of the analytical technique.
Protein Precipitation (e.g., Acetonitrile-Based)
Protein precipitation is a simple and rapid method for sample cleanup, particularly suitable for HPLC analysis. lew.ro In this procedure, a water-miscible organic solvent like acetonitrile is added to the plasma sample. lew.ro This denatures and precipitates the plasma proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected or further processed. lew.ro Studies have shown that protein precipitation with acetonitrile is effective for the analysis of this compound, providing cleaner extracts compared to methanol, which can lead to significant interferences. lew.ro For instance, a 200 µL plasma sample can be treated with 400 µL of acetonitrile, vortexed, and centrifuged to separate the precipitated proteins.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a more selective sample preparation technique that can provide cleaner extracts and higher concentration factors than protein precipitation. researchgate.netcolab.ws It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. One method for analyzing this compound in milk employed a double extraction technique involving protein precipitation with acetonitrile followed by SPE to achieve very low detection limits. researchgate.netcolab.ws
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of this compound, LLE has been successfully used prior to LC-MS/MS analysis. researchgate.net In one method, the analyte was extracted from plasma using an organic solvent. researchgate.net While effective, LLE can be more labor-intensive and may require larger volumes of organic solvents compared to other techniques. lew.ro Preliminary tests for other methods have explored various LLE solvents, including diethyl ether, dichloromethane, and mixtures thereof, from plasma at different pH levels. lew.ro
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Nimesulide |
| Acetonitrile |
| Methanol |
| Triethylamine |
| Phosphoric Acid |
| Nitrazepam |
| Disodium hydrogen phosphate |
| Heptane sulfonic acid |
| Chloroform |
| Celecoxib |
| Ammonium formate |
| Formic acid |
| Valsartan |
| Diethyl ether |
| Dichloromethane |
| Toluene |
| Benzene |
| Sodium salicylate |
| Borate |
| Ethanol |
| Salicylic acid |
| Sodium-tetraborate |
| Methyl tert-butyl ether |
| Drotaverine hydrochloride |
| Paracetamol |
| Serratiopeptidase |
| Aceclofenac |
| Diclofenac (B195802) |
Method Validation Parameters and Performance Characteristics
Method validation ensures that an analytical procedure is suitable for its intended purpose. Key parameters for the quantification of this compound include sensitivity, linearity, precision, and accuracy.
Sensitivity, Linearity, and Calibration Range
The sensitivity of an analytical method is its ability to differentiate a signal from background noise. For this compound, methods have demonstrated high sensitivity, allowing for the detection of low concentrations in biological samples.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for this compound are typically constructed by plotting the peak area response against known concentrations of the analyte. These curves consistently show excellent linearity, with correlation coefficients (r) often exceeding 0.999. researchgate.net
The calibration range for this compound varies depending on the specific method and the biological matrix being analyzed. For instance, in human plasma, a calibration curve has been established over a wide concentration range, up to 3000 ng/mL. lew.ro Another study utilizing a UPLC-MS method for milk samples established a calibration curve from 1.03 ng/mL to 99.70 ng/mL. researchgate.net
| Method | Matrix | Calibration Range | Correlation Coefficient (r) | Reference |
| HPLC-DAD | Human Plasma | Up to 3000 ng/mL | 0.9998 | researchgate.net |
| UPLC-MS | Cow Milk | 1.03 - 99.70 ng/mL | Not specified | researchgate.net |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Several studies have reported the LOD and LOQ for this compound in various matrices. For example, an HPLC-DAD method determined the LOD and LOQ in plasma to be approximately 12.3 ng/mL and 41 ng/mL, respectively. researchgate.netlew.ro A more sensitive UPLC-MS method in milk reported a calculated LOD of 0.02 ng/mL and an LOQ of 0.07 ng/mL, with the lower limit of quantification (LLOQ) for the calibration curve being 1.03 ng/mL. researchgate.net
| Method | Matrix | LOD | LOQ/LLOQ | Reference |
| HPLC-DAD | Human Plasma | ~12.3 ng/mL | ~41 ng/mL | researchgate.netlew.ro |
| UPLC-MS | Cow Milk | 0.02 ng/mL | 1.03 ng/mL (LLOQ) | researchgate.net |
Inter-day and Intra-day Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true value.
For the analysis of this compound, both intra-day (within a single day) and inter-day (on different days) precision and accuracy have been thoroughly evaluated. HPLC-based methods have demonstrated excellent precision, with relative standard deviations for both intra-day and inter-day assessments being less than 5%. researchgate.netlew.ro Similarly, a UPLC-MS method showed intra-day precision for this compound to be less than 4% and accuracy between 94% and 103%. researchgate.net
| Method | Parameter | Value | Reference |
| HPLC-DAD | Intra-day and Inter-day Precision (RSD) | < 5% | researchgate.netlew.ro |
| UPLC-MS | Intra-day Precision (RSD) | < 4% | researchgate.net |
| UPLC-MS | Intra-day Accuracy | 94% - 103% | researchgate.net |
Application in Biological Matrices: Plasma, Cerebrospinal Fluid, and Tissue Homogenates
The validated analytical methods have been successfully applied to determine the concentration of this compound in various biological matrices. This is essential for understanding the drug's absorption, distribution, metabolism, and excretion.
Plasma: Human plasma is the most common matrix for quantifying this compound, often in conjunction with its parent drug, nimesulide, for pharmacokinetic and bioequivalence studies. researchgate.netlew.ro Methods typically involve a simple protein precipitation step, often with acetonitrile, followed by chromatographic analysis. researchgate.netlew.ro
Cerebrospinal Fluid (CSF): The quantification of this compound in CSF is important for assessing its penetration into the central nervous system. mdpi.com
Tissue Homogenates: Analysis of tissue homogenates, such as from the brain, provides insights into the tissue distribution of the metabolite. mdpi.com
Milk: A sensitive UPLC-MS method has been developed to detect and quantify this compound in cow's milk, which is significant for food safety and monitoring drug residues. researchgate.net
Application of Deuterated Analogs as Internal Standards (e.g., this compound-d3, d4)
In mass spectrometry-based analytical methods, such as LC-MS/MS, the use of stable isotope-labeled internal standards is a common practice to improve the accuracy and precision of quantification. Deuterated analogs of this compound, such as this compound-d4, serve this purpose effectively.
These deuterated standards are chemically identical to the analyte but have a higher molecular weight due to the presence of deuterium (B1214612) atoms. They are added to the sample at a known concentration before sample preparation and analysis. By monitoring the ratio of the analyte to the internal standard, any variability introduced during the extraction and ionization processes can be compensated for, leading to more reliable and robust results. For instance, nimesulide-d5 (B588889) has been used as an internal standard for the simultaneous quantification of nimesulide and its metabolites in human plasma. researchgate.net
Structure Activity Relationship Sar and Computational Studies of 4 Hydroxy Nimesulide and Its Analogs
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models focusing exclusively on a series of 4'-Hydroxy Nimesulide (B1678887) analogs are not extensively documented in publicly available literature, the principles of SAR can be inferred from broader studies on Nimesulide and other anti-inflammatory agents.
The structure of 4'-Hydroxy Nimesulide features a hydroxyl group on the phenoxy ring, which is the primary modification from the parent Nimesulide. This modification significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are key parameters in QSAR models. For instance, QSAR analyses of diclofenac (B195802) analogues, another class of NSAIDs, have revealed that lipophilicity and the angle of twist between the two phenyl rings are crucial for their anti-inflammatory activity. nih.gov Optimal activity was often associated with specific substitutions on the rings. nih.gov
The development of a robust QSAR model for this compound analogs would require a dataset of compounds with varying substituents on the core scaffold and their corresponding biological activities. Such a model would typically involve the calculation of various molecular descriptors, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key parameter.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.
By correlating these descriptors with biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive QSAR model can be generated. Such a model would be invaluable for guiding the synthesis of new analogs with potentially improved activity and a better safety profile.
Molecular Docking and In Silico Interaction Studies (e.g., with PDE4B)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at an atomic level. For this compound, molecular docking studies, particularly with phosphodiesterase 4B (PDE4B), are of significant interest due to the role of PDE4B in inflammation.
PDE4B is a key enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Inhibition of PDE4B leads to an increase in cAMP, which in turn suppresses the production of pro-inflammatory mediators. mdpi.com Nimesulide and its derivatives have been investigated as potential PDE4 inhibitors.
While direct and detailed molecular docking studies specifically for this compound with PDE4B are not extensively published, insights can be drawn from docking studies of other inhibitors with this enzyme. The active site of PDE4B is a deep, hydrophobic pocket containing a bimetallic center (Zn²⁺ and Mg²⁺) that is crucial for catalysis. mdpi.com Key amino acid residues within this active site are responsible for ligand recognition and binding.
A hypothetical docking of this compound into the PDE4B active site would likely involve the following interactions:
The sulfonamide group of this compound is a key feature for interaction. The oxygen atoms of the sulfonyl group can coordinate with the metal ions in the active site.
The phenoxy ring and the nitrophenyl ring can engage in hydrophobic interactions with non-polar residues lining the active site pocket.
The 4'-hydroxyl group on the phenoxy ring introduces a significant point of interaction. This hydroxyl group can act as a hydrogen bond donor or acceptor, forming hydrogen bonds with specific amino acid residues in the active site, such as glutamine, asparagine, or serine, or with structured water molecules. This additional interaction could potentially enhance the binding affinity and selectivity compared to the parent compound, Nimesulide.
The table below summarizes some of the key amino acid residues in the PDE4B active site that are known to be important for inhibitor binding, based on studies with other ligands.
| Interacting Residue | Potential Interaction Type |
| Aspartic Acid (Asp) | Metal coordination |
| Histidine (His) | Metal coordination, Hydrogen bonding |
| Glutamine (Gln) | Hydrogen bonding |
| Asparagine (Asn) | Hydrogen bonding |
| Phenylalanine (Phe) | π-π stacking, Hydrophobic interactions |
| Tyrosine (Tyr) | Hydrogen bonding, π-π stacking |
| Isoleucine (Ile) | Hydrophobic interactions |
Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. nih.gov An MD simulation of this compound bound to PDE4B would help to assess the stability of the predicted binding mode and the key interactions involved.
Computational ADME Prediction
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery and development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico ADME prediction models provide a rapid and cost-effective way to evaluate these properties for new chemical entities. ljmu.ac.ukuniv-paris-diderot.fr
For this compound, computational ADME prediction can help to understand its likely behavior in the body and compare it to the parent drug, Nimesulide. Several key ADME parameters are typically predicted using various computational tools and web servers.
Absorption: This refers to the process by which a drug enters the bloodstream. Key predicted parameters include human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for intestinal absorption), and oral bioavailability. The introduction of the hydroxyl group in this compound increases its polarity compared to Nimesulide, which may slightly decrease its passive diffusion across the intestinal membrane but could also influence its interaction with uptake transporters.
Distribution: This describes how a drug spreads throughout the body. Important predicted parameters include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). The hydroxyl group can affect the extent of plasma protein binding and may limit penetration across the BBB due to increased polarity.
Metabolism: This involves the chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes. Computational models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to be an inhibitor or inducer of these enzymes. This compound is itself a product of metabolism, but it can be further metabolized. Predicting its metabolic fate is crucial for understanding its clearance and potential for drug-drug interactions.
Excretion: This is the process of removing the drug and its metabolites from the body. Key parameters include the prediction of renal (kidney) or hepatic (liver) clearance pathways.
Toxicity: In silico models can also predict potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity. Given that Nimesulide has been associated with hepatotoxicity, predicting the toxicity profile of its major metabolite is of high importance.
The following table presents a general overview of important ADMET properties and their generally accepted ranges for orally active drugs, which would be relevant in the computational assessment of this compound and its analogs.
| Property | Description | Desirable Range |
| Molecular Weight (MW) | Size of the molecule | < 500 Da |
| LogP | Lipophilicity | -0.4 to +5.6 |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | ≤ 10 |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | < 140 Ų |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | > 80% |
| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the brain | LogBB > 0.3 (penetrant) to < -1.0 (non-penetrant) |
| CYP Inhibition | Inhibition of key metabolic enzymes | Should not be a potent inhibitor of major CYP isoforms |
| Hepatotoxicity | Potential to cause liver damage | Low probability |
By employing a suite of in silico tools, researchers can build a comprehensive profile of the likely ADME and toxicity properties of this compound and its analogs, aiding in the assessment of their drug-like properties and guiding further experimental studies.
Future Research Directions and Therapeutic Perspectives of 4 Hydroxy Nimesulide
Further Elucidation of Undefined Biological Activities
While it is established that 4'-hydroxy nimesulide (B1678887) contributes to the anti-inflammatory effects of its parent compound, the full spectrum of its biological activities remains to be defined. Initial research indicates that it possesses pharmacological properties similar to nimesulide, albeit with potentially lower potency. researchgate.net
Future investigations should aim to:
Characterize its complete pharmacological profile: This includes a detailed examination of its effects on various inflammatory mediators beyond those already known.
Explore potential novel activities: Research could uncover previously unknown biological effects of 4'-hydroxy nimesulide that are distinct from those of nimesulide. This could open up new therapeutic possibilities for the metabolite itself.
Investigate its role in different disease models: Studying the effects of this compound in a wider range of inflammatory and pain models could reveal specific conditions where it may have therapeutic advantages.
Comprehensive Understanding of Toxicity Mechanisms and Biomarkers
The hepatotoxicity associated with nimesulide is a significant concern that has led to its market withdrawal in several countries. drugbank.comwikipedia.org Understanding the contribution of this compound to these adverse effects is crucial for improving drug safety.
Key areas for future research include:
Mitochondrial Permeability Transition: Studies have shown that this compound can induce mitochondrial permeability transition, a process linked to cell death. nih.gov Further investigation is needed to fully understand the mechanisms by which it triggers this event and its relevance to liver injury in vivo.
Inhibition of Bile Acid Transporters: Both nimesulide and this compound have been found to inhibit bile acid transporters, which may contribute to drug-induced cholestasis. nih.gov More research is required to quantify the inhibitory potency of this compound on specific transporters and to determine the clinical significance of this inhibition.
Development of Specific Biomarkers: Identifying biomarkers that can specifically indicate toxicity related to this compound would be invaluable for early detection and prevention of liver damage in patients taking nimesulide.
Potential as a Standalone Therapeutic Agent or Lead Compound
Given that this compound possesses anti-inflammatory properties, it holds potential as a therapeutic agent in its own right. Its distinct pharmacokinetic and pharmacodynamic profile compared to nimesulide could offer advantages in certain clinical scenarios.
Future research in this area should focus on:
Efficacy and Safety Profiling: Rigorous preclinical and clinical studies are needed to establish the efficacy and safety of this compound as a standalone treatment for inflammatory conditions.
Lead Compound for Drug Development: The chemical structure of this compound could serve as a scaffold for the development of new anti-inflammatory drugs with improved efficacy and a better safety profile. nih.gov Modifications to the molecule could aim to enhance its therapeutic effects while minimizing its toxic liabilities.
Role in Personalized Medicine and Drug Safety Monitoring
The metabolism of nimesulide to this compound can vary among individuals due to genetic and other factors. This variability can influence both the efficacy and the risk of adverse effects.
Future directions include:
Pharmacogenomic Studies: Identifying genetic polymorphisms in the cytochrome P450 enzymes responsible for metabolizing nimesulide can help predict an individual's metabolic profile. This information could be used to personalize nimesulide therapy, adjusting the dose to optimize efficacy and minimize the risk of toxicity from both the parent drug and its metabolite.
Therapeutic Drug Monitoring: Monitoring the plasma concentrations of both nimesulide and this compound could become a standard practice to ensure that drug levels remain within the therapeutic window and to detect individuals who may be at a higher risk of adverse events. lew.ro This approach would be particularly important in patients with pre-existing liver conditions or those taking other potentially hepatotoxic drugs. e-lactancia.orgresearchgate.net
Q & A
Q. Can this compound’s neuroprotective effects be reconciled with its COX-2 inhibition profile?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
